molecular formula C18H16N2O6S2 B2447441 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034264-55-4

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2447441
CAS No.: 2034264-55-4
M. Wt: 420.45
InChI Key: HOQIHDVRYSNTDU-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H16N2O6S2 and its molecular weight is 420.45. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S2/c1-20-13-10-12(6-7-14(13)26-17(20)21)28(23,24)19-11-18(22,15-4-2-8-25-15)16-5-3-9-27-16/h2-10,19,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQIHDVRYSNTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound featuring unique structural elements that suggest significant potential for various biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound contains several functional groups, including:

  • Furan and Thiophene Rings : These five-membered heterocycles contribute to the compound's chemical reactivity and biological interactions.
  • Benzo[d]oxazole Core : Known for its role in various bioactive compounds, this core enhances the compound's pharmacological profile.
  • Sulfonamide Group : This moiety is critical for its antimicrobial properties, as sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Specifically:

  • Mechanism of Action : Sulfonamides compete with para-aminobenzoic acid (PABA), inhibiting the synthesis of folate necessary for bacterial growth. This mechanism has been extensively documented in studies on sulfonamide derivatives .
Compound Target Pathogen MIC (µg/ml)
N-(2-(furan-2-yl)-...)MRSA9.5
N-(5-methylisoxazole...)Various Gram-positive bacteria7.81

Antiviral Properties

Furan-based compounds have shown promise as antiviral agents, particularly against influenza A virus. The presence of the furan ring in the structure may enhance interaction with viral proteins, potentially leading to effective inhibition of viral replication .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the antibacterial activity of thiophene and furan derivatives showed that compounds similar to our target demonstrated moderate to high efficacy against multiple strains of bacteria, including resistant strains .
  • In Vivo Evaluations : Animal models have been used to assess the pharmacokinetics and efficacy of sulfonamide derivatives in treating infections. For instance, a derivative exhibited significant reduction in bacterial load in infected mice compared to controls .
  • Binding Affinity Studies : Preliminary research suggests that this compound may interact with serotonin receptors, indicating potential neuropharmacological effects that warrant further investigation .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structural configuration that includes:

  • Furan and thiophene rings : Contributing to its biological activity.
  • Sulfonamide group : Known for its antibacterial properties.

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents. Its sulfonamide structure is linked to various biological activities, including:

  • Antibacterial Activity : Compounds with sulfonamide groups have historically been effective against bacterial infections. Studies indicate that derivatives of this compound may enhance efficacy against resistant strains due to their unique structural features .

Case Study: Antiviral Activity

Recent research has highlighted the compound's potential as an antiviral agent. A study demonstrated that derivatives similar to this compound exhibited inhibitory effects on SARS-CoV-2, suggesting its application in treating viral infections .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for various transformations:

  • Functionalization : The presence of hydroxyl and sulfonamide groups enables further chemical modifications, making it suitable for synthesizing diverse derivatives .

Material Science

Due to its unique electronic properties derived from the heterocyclic rings, this compound is being explored for applications in material science, particularly in developing novel materials with specific electronic or optical characteristics .

Preparation Methods

Benzoxazolone Ring Formation

The benzoxazolone scaffold is synthesized via cyclization of ortho-aminophenol derivatives. A representative pathway involves:

  • Nitration and Reduction :
    • 5-Nitro-2-hydroxybenzoic acid is reduced to 5-amino-2-hydroxybenzoic acid using hydrogenation (Pd/C, H₂) or catalytic transfer hydrogenation.
  • Methylation and Cyclization :
    • The amino group is methylated using methyl iodide in the presence of a base (e.g., K₂CO₃), followed by cyclization with phosgene (COCl₂) or triphosgene to form 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole.

Reaction Scheme :
$$
\text{5-Amino-2-hydroxybenzoic acid} \xrightarrow{\text{CH₃I, K₂CO₃}} \text{3-Methyl-2-hydroxybenzo[d]oxazole} \xrightarrow{\text{COCl₂}} \text{3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole}
$$

Sulfonamide Functionalization

Sulfonation at the 5-position is achieved via electrophilic aromatic substitution (EAS):

  • Chlorosulfonation :
    • Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces a sulfonyl chloride group.
  • Amination :
    • Reaction with aqueous ammonia or ammonium hydroxide yields the sulfonamide.

Key Data :

Step Reagents/Conditions Yield (%)
Chlorosulfonation ClSO₃H, 0–5°C, 2 h 78
Amination NH₄OH, rt, 1 h 92

Synthesis of 2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-2-yl)Ethylamine

Stereoselective Hydroxyethylamine Formation

The β-hydroxyethylamine moiety is constructed via a Mannich-type reaction or nucleophilic addition:

  • Ketone Intermediate :
    • 2-(Furan-2-yl)-2-(thiophen-2-yl)ketone is synthesized by Friedel-Crafts acylation of furan and thiophene using acetyl chloride and AlCl₃.
  • Reductive Amination :
    • The ketone is converted to the corresponding amine via reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

Reaction Scheme :
$$
\text{2-(Furan-2-yl)-2-(thiophen-2-yl)ketone} \xrightarrow{\text{NH₄OAc, NaBH₃CN}} \text{2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine}
$$

Optimization Note :

  • The use of chiral catalysts (e.g., Ru-BINAP) may enhance enantiomeric excess (ee) for stereocontrol at the hydroxy-bearing carbon.

Coupling of Subunits

Sulfonamide-Amine Condensation

The final step involves coupling the sulfonamide and ethylamine subunits via an amide bond:

  • Activation of Sulfonamide :
    • The sulfonamide is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM).
  • Amide Bond Formation :
    • The activated intermediate reacts with 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine at 0°C to room temperature for 12–24 h.

Reaction Conditions :

Parameter Value
Solvent Anhydrous DCM
Temperature 0°C → rt
Time 12–24 h
Yield 65–72%

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, eluent: DCM/MeOH 95:5), followed by recrystallization from ethanol/water.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, SO₂NH), 7.45–6.75 (m, 8H, aromatic), 4.20 (q, 1H, -CH(OH)-), 3.10 (s, 3H, N-CH₃).
  • HRMS : m/z calcd for C₁₉H₁₇N₂O₅S₂: 433.0562; found: 433.0568.

Challenges and Optimization Opportunities

  • Stereochemical Control : The hydroxy group’s configuration (R/S) impacts biological activity. Asymmetric synthesis protocols (e.g., enzymatic resolution) could improve ee.
  • Sulfonation Efficiency : Directing EAS to the 5-position requires careful control of reaction kinetics to avoid polysubstitution.
  • Amine Stability : The β-hydroxyethylamine intermediate is prone to dehydration; low-temperature handling is critical.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Reductive Amination High stereoselectivity Requires chiral catalysts 72
Mannich Reaction One-pot synthesis Poor regiocontrol 58
Grignard Addition Scalable Sensitive to moisture 65

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Functionalization of thiophene and furan rings through electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Step 2 : Formation of the benzo[d]oxazole core via cyclization of o-aminophenol derivatives under acidic or oxidative conditions .
  • Step 3 : Sulfonamide linkage using chlorosulfonation followed by nucleophilic substitution with the amine-bearing intermediate .
  • Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-oxidation of thiophene/furan rings, which can form sulfones or lactones .

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to verify substituent positions and stereochemistry. For example, coupling constants in 1H^1H NMR can distinguish cis/trans configurations in the ethyl-hydroxy group .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., hydroxyl group orientation) using single-crystal X-ray diffraction. A typical R-factor < 0.05 ensures high confidence in structural assignments .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS), ensuring isotopic patterns match the expected formula .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents on the furan, thiophene, or benzo[d]oxazole moieties. For instance:
  • Replace the 3-methyl group on the oxazole with bulkier alkyl chains to enhance lipophilicity and membrane permeability .
  • Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the sulfonamide to modulate binding affinity .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases, tubulin). Prioritize derivatives with high docking scores and low predicted toxicity .
  • Selectivity Assays : Test against related enzyme isoforms (e.g., COX-1 vs. COX-2) to identify structural features driving specificity .

Q. How can contradictory data in anticancer activity assays be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC50_{50} values across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-type-specific effects .
  • Purity Verification : Confirm compound purity (>98%) via HPLC to exclude confounding impurities. For example, trace oxidation products of thiophene may exhibit divergent activity .
  • Mechanistic Studies : Use flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to differentiate cytotoxic vs. cytostatic effects .

Q. What computational methods validate the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) over 100 ns trajectories to assess stability of hydrogen bonds with key residues (e.g., Lys721, Thr830) .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding free energies. A ΔG < -7 kcal/mol suggests strong inhibitory potential .
  • ADMET Prediction : Employ tools like SwissADME to predict pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Q. How do reaction conditions influence the stereochemical outcome during synthesis?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry at chiral centers. Protic solvents (e.g., EtOH) may lead to racemization .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)2_2) with chiral ligands (e.g., BINAP) can induce enantioselectivity in cross-coupling steps .
  • Temperature Control : Lower temperatures (-20°C to 0°C) stabilize transition states, reducing epimerization risks during sulfonamide formation .

Data Analysis & Experimental Design

Q. What analytical techniques resolve overlapping signals in NMR spectra?

  • Methodological Answer :

  • 2D NMR : Use HSQC to correlate 1H^1H-13C^{13}C signals and COSY to identify scalar couplings, resolving overlaps in aromatic regions .
  • DEPT-135 : Differentiate CH3_3, CH2_2, and CH groups in crowded spectra (e.g., methyl groups on the oxazole ring) .
  • Isotopic Labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to simplify assignment of sulfonamide and heterocyclic carbons .

Q. How should researchers design stability studies under physiological conditions?

  • Methodological Answer :

  • pH-Variation Tests : Incubate the compound in buffers mimicking physiological (pH 7.4), lysosomal (pH 5.0), and blood (pH 7.2–7.4) environments. Monitor degradation via LC-MS .
  • Light/Heat Stress : Expose to UV (254 nm) and 40°C for 48 hours to identify photodegradants or thermal decomposition products .
  • Metabolite Identification : Use liver microsomes (e.g., human S9 fraction) to predict Phase I/II metabolites and assess metabolic stability .

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